molecular formula C14H11BrN2O4 B12615126 N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide CAS No. 917924-07-3

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide

Cat. No.: B12615126
CAS No.: 917924-07-3
M. Wt: 351.15 g/mol
InChI Key: QCPJOZYOKUGFTA-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes bromine, hydroxyl, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide typically involves multiple steps. One common method starts with the bromination of 4-hydroxy-6-methylphenyl to introduce the bromine atom. This is followed by nitration to add the nitro group. The final step involves the formation of the benzamide linkage through a reaction with 3-nitrobenzoic acid under specific conditions, such as the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups that can interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-hydroxyphenyl)-3-nitrobenzamide
  • N-(2-Bromo-6-methylphenyl)-3-nitrobenzamide
  • N-(2-Bromo-4-hydroxy-6-methylphenyl)-4-nitrobenzamide

Uniqueness

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity, while the hydroxyl and methyl groups provide additional sites for interaction with biological targets.

Properties

CAS No.

917924-07-3

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

N-(2-bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11BrN2O4/c1-8-5-11(18)7-12(15)13(8)16-14(19)9-3-2-4-10(6-9)17(20)21/h2-7,18H,1H3,(H,16,19)

InChI Key

QCPJOZYOKUGFTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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